

# comparing the potency of paroxetine and Desmethylene Paroxetine at the serotonin transporter

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## Compound of Interest

Compound Name: *Desmethylene Paroxetine Hydrochloride*

Cat. No.: *B15587157*

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## Potency Showdown at the Serotonin Transporter: Paroxetine vs. Desmethylene Paroxetine

A Comparative Analysis for Researchers and Drug Development Professionals

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of various psychiatric disorders. Its therapeutic efficacy is intrinsically linked to its high-affinity binding to the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. A critical aspect of understanding the complete pharmacological profile of paroxetine involves evaluating the activity of its metabolites. This guide provides a detailed comparison of the potency of paroxetine and its major urinary metabolite, desmethylene paroxetine, at the serotonin transporter, supported by experimental data and methodologies.

## Executive Summary

Experimental evidence overwhelmingly demonstrates that paroxetine is a highly potent inhibitor of the serotonin transporter. In stark contrast, its metabolite, desmethylene paroxetine, is considered pharmacologically inactive, exhibiting a significantly diminished affinity for SERT.

This substantial difference in potency underscores the critical role of the parent compound in mediating the therapeutic effects of the drug.

## Data Presentation: A Comparative Overview

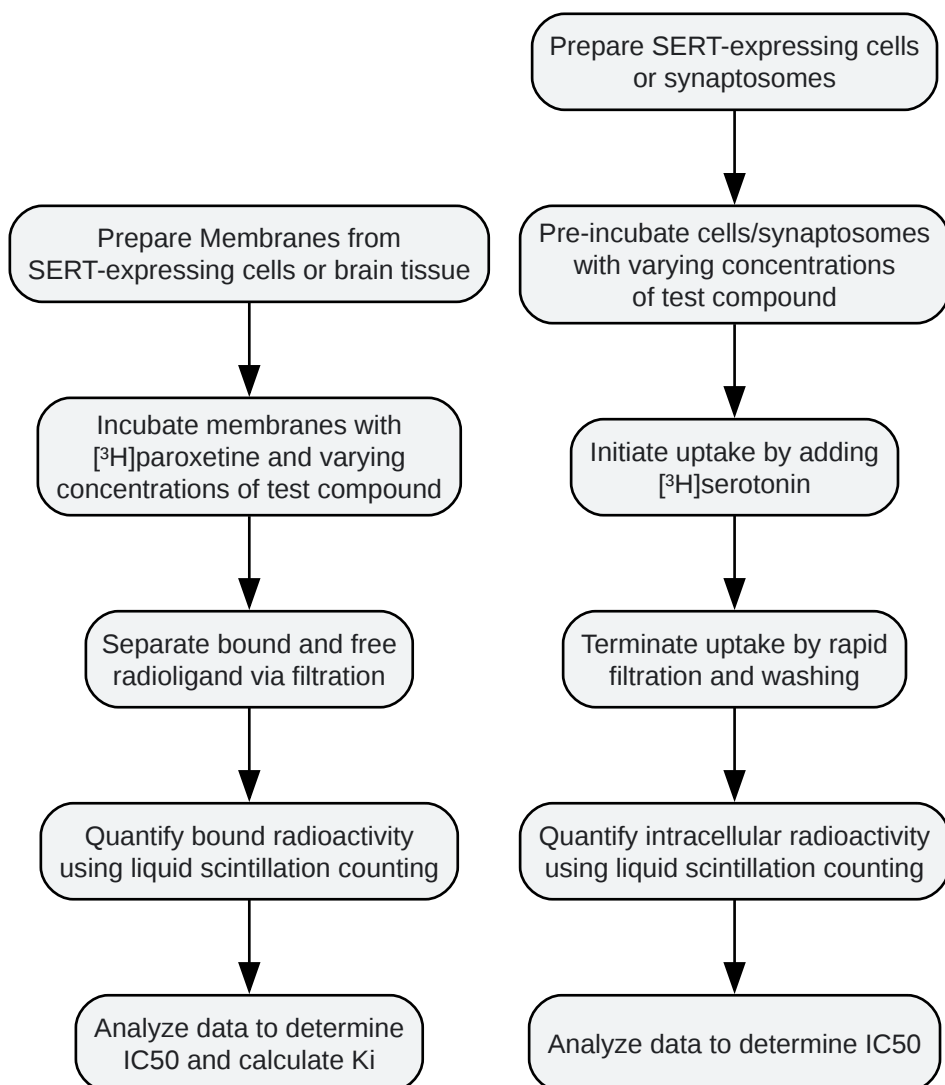
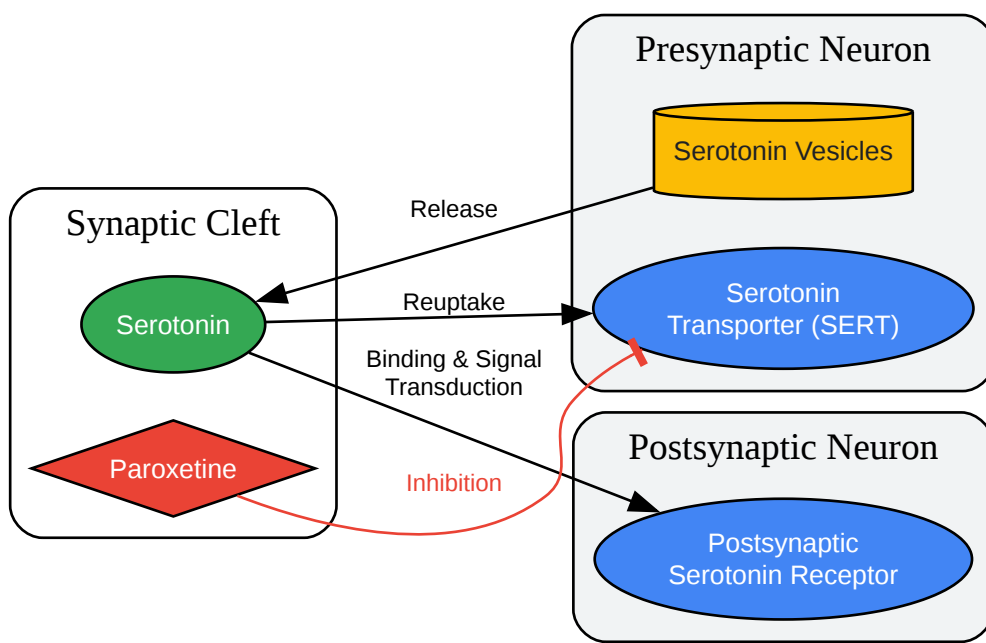
The following table summarizes the available quantitative data for the binding affinity and functional inhibition of paroxetine and the reported activity of desmethylen paroxetine at the serotonin transporter.

Compound	Binding Affinity (Ki) at SERT	Functional Inhibition (IC50) of Serotonin Uptake	Potency Relative to Paroxetine
Paroxetine	~0.05 - 1 nM[1][2]	~1 - 4 nM[3][4]	-
Desmethylen Paroxetine	Not Reported (Considered Inactive) [5][6][7][8]	Not Reported (Considered Inactive) [5][6][7][8]	>50 to >1000-fold less potent[6][7]

Note: The metabolites of paroxetine, including the glucuronide and sulfate conjugates of the catechol intermediate from which desmethylen paroxetine is derived, have been reported to be thousands of times less potent than paroxetine itself.[6]

## Signaling Pathway: Paroxetine's Mechanism of Action

The primary mechanism of action for paroxetine involves its direct interaction with the serotonin transporter. The following diagram illustrates this inhibitory process.



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